molecular formula C9H18N2O B12993918 1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol

1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol

Cat. No.: B12993918
M. Wt: 170.25 g/mol
InChI Key: MMLAYSZDCGVTJS-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol is a compound that features both azetidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring, which is then functionalized to introduce the pyrrolidine group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The azetidine and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-(Pyrrolidin-1-yl)ethyl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined azetidine and pyrrolidine rings, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)azetidin-3-ol

InChI

InChI=1S/C9H18N2O/c12-9-7-11(8-9)6-5-10-3-1-2-4-10/h9,12H,1-8H2

InChI Key

MMLAYSZDCGVTJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2CC(C2)O

Origin of Product

United States

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